Lumeton forte

Description

The Role of Multi-Component Herbicide Formulations in Agricultural Science

Multi-component herbicide formulations, containing more than one active ingredient, play a significant role in contemporary agricultural science. The primary advantage of combining multiple herbicides in a single formulation is the ability to achieve a broader spectrum of weed control compared to using individual compounds alone phytojournal.comontosight.ai. Different herbicide active ingredients often possess different mechanisms of action and target different sets of weed species. By combining them, formulators can create products effective against a wider range of grasses and broadleaf weeds, thereby simplifying weed management programs and potentially reducing the need for multiple applications or tank mixes phytojournal.comontosight.ai.

Furthermore, multi-component formulations can be strategically developed to manage or delay the evolution of herbicide resistance in weed populations. Weeds can develop resistance to herbicides, particularly when a single mode of action is repeatedly used. Combining active ingredients with different mechanisms of action increases the complexity for weeds to evolve resistance simultaneously to all components of the mixture ontosight.ai. This integrated approach contributes to the long-term sustainability of chemical weed control.

Multi-component formulations can also offer improved efficacy through synergistic effects, where the combined effect of the active ingredients is greater than the sum of their individual effects. This can allow for lower application rates of each component while maintaining or enhancing weed control performance.

Lumeton Forte: A Case Study of a Chlortoluron-Mecoprop Mixture in Weed Management Systems

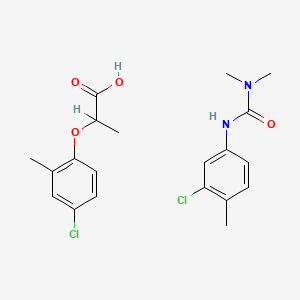

This compound is an example of a multi-component herbicidal formulation that combines two distinct active ingredients: Chlortoluron and Mecoprop nih.gov. This mixture has been utilized in agricultural systems, particularly for weed control in cereal crops and grasslands ontosight.ai. The efficacy of this compound stems from the complementary modes of action of its constituent herbicides.

Chlortoluron is a urea-based herbicide belonging to the phenylurea class ontosight.ainih.gov. Its primary mechanism of action involves inhibiting photosynthesis in susceptible plants ontosight.aiwikipedia.orgherts.ac.uk. Specifically, Chlortoluron interferes with electron transport at Photosystem II, disrupting the plant's ability to convert light energy into chemical energy, ultimately leading to plant death wikipedia.orgherts.ac.uk. Chlortoluron is known for its effectiveness against certain annual grasses and broad-leaved weeds ontosight.aiwikipedia.org.

Mecoprop, on the other hand, is an aryloxyalkanoic acid herbicide that functions as a synthetic auxin ontosight.aiherts.ac.uk. Synthetic auxins mimic the activity of natural plant hormones, but at elevated concentrations, they cause uncontrolled and abnormal growth in susceptible broadleaf weeds, leading to their demise ontosight.aiherts.ac.uk. Mecoprop is effective against a wide spectrum of broad-leaved weed species ontosight.aiherts.ac.uk.

The combination of Chlortoluron and Mecoprop in this compound leverages these two different mechanisms of action to provide a broader spectrum of weed control than either herbicide would achieve alone ontosight.ai. Chlortoluron targets susceptible grasses and some broadleaves by inhibiting photosynthesis, while Mecoprop controls a variety of broadleaf weeds through hormonal disruption. This dual action is particularly valuable in cereal crops where mixed weed populations, including both grasses and broadleaves, are common challenges.

Research into herbicide mixtures, such as those containing Chlortoluron, has demonstrated their utility in controlling specific weed species. For instance, Chlortoluron has been combined with other herbicides to improve the control of weeds like Galium, Papaver, and Veronica species nih.gov. While specific detailed research findings solely on "this compound" as a named product were not extensively available in the search results beyond its composition, studies on mixtures involving its active components illustrate the principles behind such formulations.

For example, a study investigating the efficacy of a triasulfuron (B1222591) & chlortoluron mixture for post-emergence control of annual broad-leaved weeds in winter wheat and spring barley provides insights into the research conducted on mixtures containing Chlortoluron researchgate.net. The study evaluated the efficacy under different tillage systems and with reduced herbicide doses researchgate.net. While not a study of this compound itself, it highlights the type of research undertaken to understand the performance of Chlortoluron in mixtures for weed management in cereal crops. The study reported varying levels of efficacy depending on factors like dose and tillage system. For instance, the efficacy with the triasulfuron & chlortoluron mixture was reported as 82% for total weed biomass control in one scenario researchgate.net. Reduced doses of the mixture also showed good biomass control of main annual weeds, albeit with slightly decreased efficacy compared to the highest dose researchgate.net.

Such research underscores the importance of evaluating the performance of herbicide mixtures under realistic field conditions to determine their effectiveness against target weed populations and understand factors influencing their performance.

Table 1: Example Efficacy Data from a Study on a Triasulfuron & Chlortoluron Mixture researchgate.net

| Herbicide Mixture | Crop | Tillage System | Dose Level | Efficacy (% Total Weed Biomass Control) |

| Triasulfuron & Chlortoluron | Winter Wheat | Not Specified | Highest Dose | 82% |

| Triasulfuron & Chlortoluron | Winter Wheat | Not Specified | One Half Dose | 70% (82% - 12%) |

| Triasulfuron & Chlortoluron | Winter Wheat | Not Specified | One Quarter Dose | 63% (82% - 19%) |

| Triasulfuron & Chlortoluron | Spring Barley | Not Specified | One Half Dose | 76% (82% - 6%) |

| Triasulfuron & Chlortoluron | Spring Barley | Not Specified | One Quarter Dose | 67% (82% - 15%) |

Note: This table presents example data from a study on a mixture containing Chlortoluron with Triasulfuron, not this compound (Chlortoluron and Mecoprop). It is included to illustrate the type of efficacy data generated in research on herbicide mixtures used in cereal crops.

The formulation of this compound as a mixture of Chlortoluron and Mecoprop exemplifies the strategic development of multi-component herbicides to enhance the spectrum and reliability of weed control in agricultural settings. The combination of a photosynthesis inhibitor and a synthetic auxin provides a robust approach to managing diverse weed communities in susceptible crops.

Properties

CAS No. |

37341-10-9 |

|---|---|

Molecular Formula |

C20H24Cl2N2O4 |

Molecular Weight |

427.3 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoic acid;3-(3-chloro-4-methylphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C10H13ClN2O.C10H11ClO3/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3;1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h4-6H,1-3H3,(H,12,14);3-5,7H,1-2H3,(H,12,13) |

InChI Key |

ROGAZCSFJFDQIC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chlortoluron-mecoprop mixt. |

Origin of Product |

United States |

Molecular Mechanisms of Herbicidal Action: Individual Components

Chlortoluron: Inhibition of Photosystem II Electron Transport

Chlortoluron is a selective phenylurea herbicide that primarily inhibits photosynthesis in susceptible plants cas.czwikipedia.org. Its mode of action involves interfering with the electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts cas.czwikipedia.orgucanr.edu.

Binding Site Interactions within the D1 Protein of Photosystem II

Chlortoluron acts by binding to a specific site on the D1 protein of Photosystem II cas.czwikipedia.orgucanr.edu. This binding site is typically occupied by plastoquinone (B1678516) (PQ), a molecule that accepts electrons from the primary quinone acceptor (QA) in PSII during the process of light-dependent electron transport cas.czwikipedia.org. By displacing plastoquinone at the QB binding site, Chlortoluron effectively blocks the transfer of electrons from QA to QB cas.czwikipedia.org. This disruption halts the flow of electrons through PSII.

Research indicates that modifications to the D1 protein, such as amino acid substitutions, can lead to resistance to herbicides like Chlortoluron that bind to this site. For example, resistance to triazine herbicides, which share a similar binding mechanism, is often due to a modification at the D1 protein target site cas.czresearchgate.net.

Disruption of Chloroplast Photochemistry and Energy Production

The inhibition of electron transport at the QB site by Chlortoluron has profound effects on chloroplast photochemistry. The blockage of electron flow prevents the reduction of the plastoquinone pool, which is essential for the subsequent steps of photosynthesis, including the Calvin cycle cas.cz. This disruption leads to an accumulation of energy within PSII, increasing the excitation pressure on the system ucanr.edu.

The excess excitation energy can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components, including lipids and proteins within the thylakoid membranes ucanr.edu. This damage further impairs the efficiency of photosynthesis and ultimately leads to the disruption of energy production in the form of ATP and NADPH, which are vital for plant growth and survival ucanr.edunih.gov. Studies using chlorophyll (B73375) fluorescence measurements have demonstrated that Chlortoluron treatment leads to a decrease in PSII activity and quantum yield, indicating a reduced efficiency of light utilization and electron transport cas.czresearchgate.net.

Data on the effect of Chlortoluron on PSII activity can be illustrated by changes in parameters like Fv/Fm (maximal quantum efficiency of PSII) or electron transport rate (ETR), which are commonly measured using chlorophyll fluorescence techniques cas.czresearchgate.net.

| Photosynthetic Parameter | Effect of Chlortoluron Treatment (Susceptible Plants) |

| Electron Transport Flow to PQ Pool | Strongly inhibited cas.czresearchgate.net |

| Quantum Yield of Photosystem II | Much more inhibited than primary photochemistry cas.czresearchgate.net |

| Fv/Fm (Primary PSII Photochemistry) | Inhibited cas.czresearchgate.net |

Mecoprop: Auxin Mimicry and Plant Growth Regulation Disruption

Mecoprop (also known as MCPP) is a selective, systemic herbicide belonging to the phenoxy herbicide group nih.govchemicalwarehouse.comwikipedia.org. Its herbicidal activity is based on its ability to mimic the action of natural plant hormones called auxins chemicalwarehouse.comwordpress.comnih.gov.

Interaction with Plant Hormone Receptors and Signaling Pathways

Auxins are crucial for regulating various aspects of plant growth and development, including cell elongation, division, and differentiation wordpress.comnih.govijarbs.com. Mecoprop, as an auxin mimic, is absorbed by plant leaves and roots and translocated throughout the plant chemicalwarehouse.comoekotoxzentrum.ch. Once inside the plant, it interacts with plant hormone receptors that are normally responsible for binding natural auxins oekotoxzentrum.ch.

While the precise molecular targets and signaling pathways of auxinic herbicides have been a subject of extensive research, recent advances in auxin biology have shed more light on these interactions researchgate.net. It is understood that these herbicides overload the plant's endogenous auxin response systems nih.gov. This involves interactions with components of the auxin signaling pathway, potentially including TIR1/AFB F-box proteins and Aux/IAA repressors, leading to altered gene expression that controls growth nih.govoekotoxzentrum.chresearchgate.net.

Induced Aberrant Growth and Developmental Processes

The mimicry of auxin by Mecoprop leads to a disruption of the plant's normal hormonal balance and signaling chemicalwarehouse.comwordpress.com. This results in uncontrolled and abnormal growth patterns in susceptible broadleaf weeds chemicalwarehouse.comwikipedia.org. Symptoms of Mecoprop exposure include twisting of stems and leaves (epinasty), leaf cupping, and cracking of stems wordpress.comoekotoxzentrum.ch.

This aberrant growth is unsustainable and disrupts essential physiological processes, ultimately exhausting the plant's energy reserves and leading to its death chemicalwarehouse.com. Unlike grasses, which possess specialized cells that provide tolerance to artificial auxins, dicotyledonous plants (broadleaf weeds) are generally susceptible to Mecoprop's effects wordpress.comoekotoxzentrum.chnih.gov. Mecoprop can cause declines in root and shoot growth, severe chloroplast damage, altered stomatal function, reduced water consumption, inhibition of photosynthesis, changes in vascular tissue, and disruption of membrane integrity, leading to tissue collapse and decay oekotoxzentrum.ch.

Stereochemical Specificity of Herbicidal Activity

Mecoprop is a chiral molecule, meaning it exists as two stereoisomers (enantiomers) that are non-superimposable mirror images of each other: the (R)-(+) and (S)-(-) forms nih.govnih.govmichberk.comasm.org. Research has shown that the herbicidal activity of Mecoprop is primarily associated with one specific enantiomer.

Studies dating back to the 1950s revealed that the (R)-(+)-enantiomer, often referred to as Mecoprop-P, is the herbicidally active form, while the (S)-(-)-enantiomer is virtually inactive or significantly less effective nih.govnih.govmichberk.comasm.orgacs.org. This stereochemical specificity is a critical aspect of Mecoprop's mode of action, indicating that the interaction with plant hormone receptors and the subsequent disruption of growth processes are highly dependent on the molecule's three-dimensional structure michberk.comacs.org. Commercial formulations may contain the racemic mixture (equal parts of both enantiomers) or be enriched for the more active (R)-enantiomer (Mecoprop-P) asm.org.

Data highlighting the differential activity of Mecoprop enantiomers can be presented by comparing their effects on plant growth parameters, such as root elongation, at various concentrations acs.org.

| Mecoprop Enantiomer | Herbicidal Activity |

| (R)-(+)-enantiomer (Mecoprop-P) | Highly active nih.govnih.govmichberk.comasm.orgacs.org |

| (S)-(-)-enantiomer | Virtually inactive or significantly less active michberk.comasm.orgacs.org |

Interactions and Synergism Within Herbicidal Mixtures

Evidence of Synergistic Herbicidal Efficacy in Combination Formulations

While specific published research detailing the synergistic effects of Chlortoluron and Mecoprop in combination (as in "Lumeton forte") was not extensively found within the provided search results, the principles of synergism in herbicide mixtures are well-documented, and studies on mixtures containing herbicides with similar modes of action to Chlortoluron and Mecoprop provide relevant context.

Chlortoluron belongs to the urea (B33335) herbicide group (HRAC Group C2), inhibiting photosynthesis at photosystem II. Mecoprop is a phenoxy carboxylic acid herbicide (HRAC Group O), acting as a synthetic auxin. Combining herbicides with different modes of action is a common strategy to achieve broader weed control and can lead to synergistic effects scielo.brgoogle.comjustia.com.

Research on other herbicide mixtures demonstrates how combining different modes of action can result in synergism. For example, mixtures of photosystem II inhibitors (like atrazine, also Group C1) with other herbicide groups have shown synergistic effects on certain weed species awsjournal.orgvt.edu. Similarly, combining auxin herbicides (like 2,4-D, also Group O) with other herbicide classes, including glyphosate (B1671968) (Group 9), has resulted in synergistic activity on specific weeds scielo.brawsjournal.org.

A study on a tertiary mixture including terbuthylazine (B1195847) (Group C1), S-metolachlor (Group K3), and mesotrione (B120641) (Group F2) in maize indicated synergistic effects for the control of broad-leaved and grass weeds researchgate.net. Another patent application highlights synergistic effects when combining terbuthylazine with S-metolachlor and either topramezone (B166797) or tembotrione (B166760) on barnyard grass and purslane google.com. These examples, while not directly involving Chlortoluron and Mecoprop, illustrate that combining herbicides with different modes of action, including triazines/ureas and other groups, can lead to synergistic outcomes.

Synergism in mixtures can be influenced by factors such as the specific weed species, growth stage, environmental conditions (e.g., temperature and humidity), and the ratio of the herbicides in the mixture scielo.brresearchgate.netawsjournal.orgplantprotection.pl.

Potential for Antagonistic Interactions and Factors Influencing Mixture Outcomes

Antagonism in herbicide mixtures is a significant concern in weed management as it can compromise control efficacy researchgate.netawsjournal.org. Antagonism has been documented in approximately twice as many cases as synergism in herbicide mixtures scielo.brawsjournal.org.

Antagonistic interactions can occur between herbicides with different modes of action. A common example is the antagonism observed when certain post-emergence grass herbicides (e.g., ACCase inhibitors, Group 1) are mixed with some broadleaf herbicides (e.g., auxin mimics or ALS inhibitors) awsjournal.orgufl.eduscielo.br. This antagonism can be due to reduced uptake or translocation of the grass herbicide or increased metabolic degradation in the plant induced by the broadleaf herbicide scielo.brresearchgate.netawsjournal.org.

Factors influencing the occurrence and magnitude of antagonistic interactions include:

Herbicide Ratio: The relative concentrations of the herbicides in the mixture can determine the type of interaction scielo.br.

Weed Species: The same herbicide mixture can exhibit different interactions (synergistic, additive, or antagonistic) depending on the target weed species scielo.brresearchgate.netawsjournal.org.

Weed Growth Stage: The developmental stage of the weed at the time of application can influence the outcome of herbicide interactions researchgate.net.

Environmental Conditions: Temperature, humidity, and rainfall before or after application can affect herbicide uptake, translocation, and metabolism, thereby influencing mixture interactions vt.eduplantprotection.pl.

Formulation and Adjuvants: The specific formulation of the herbicides and the presence of adjuvants can impact physical and chemical compatibility in the spray tank and influence biological activity ufl.educitrusindustry.net.

Given that "this compound" contains Chlortoluron (a PSII inhibitor) and Mecoprop (a synthetic auxin), potential for both synergistic and antagonistic interactions exists depending on the specific weed spectrum, environmental conditions, and application timing. Understanding these potential interactions is crucial for optimizing the performance of the mixture and ensuring effective weed control.

Environmental Fate and Transport of Herbicidal Components

Sorption and Desorption Dynamics in Soil Matrices

Sorption to soil particles is a critical process that influences a herbicide's mobility, bioavailability, and degradation rate. The degree of sorption is determined by both the herbicide's chemical structure and the soil's physical and chemical properties, such as organic carbon content, clay content, and pH.

Terbuthylazine (B1195847) exhibits moderate to low mobility in soil, with reported organic carbon-water (B12546825) partition coefficient (Koc) values ranging from 151 to 514. nih.gov This range indicates that its tendency to adsorb to soil particles can vary. Adsorption of terbuthylazine generally increases with the humus content of the soil. who.int Studies have shown that organic amendments, particularly biochar, can significantly enhance the sorption of terbuthylazine in soils, thereby reducing its potential for leaching. proquest.comepa.gov For instance, biochar derived from high-temperature pyrolysis has been shown to be more effective in increasing sorption capacity compared to biosolids. proquest.comepa.gov Desorption studies indicate that terbuthylazine adsorbed to some organic materials, like undigested biosolids, may be more readily released back into the soil solution. proquest.com

Mesotrione (B120641) 's sorption behavior is strongly influenced by soil pH and, to a lesser extent, by organic carbon content. nih.govresearchgate.net As a weak acid, its form in the soil—and thus its sorption potential—is pH-dependent. nih.gov In more acidic soils, mesotrione is in a neutral form and shows a greater affinity for adsorption to soil colloids. researchgate.net As the soil pH increases, mesotrione transitions to an anionic (negatively charged) form, which is less strongly adsorbed and therefore more mobile. nih.govresearchgate.net This is reflected in its soil sorption coefficient (Kd), which has been observed to range from 0.13 to 5.0 L/kg across various soil types. nih.govresearchgate.net Specifically, one study noted a Kd of 5.0 L/kg in a soil with a pH of 5.0, which decreased to 0.13 L/kg in a soil with a pH of 7.1. researchgate.netresearchgate.net The organic carbon partition coefficient (Koc) for mesotrione has been reported to range from 16.5 to 390 mL/g, categorizing it as having low sorption to soils and sediments. epa.gov

S-metolachlor sorption in soil is positively correlated with organic matter and clay content. scielo.brscite.ai This means that soils with higher organic matter and clay fractions will tend to bind S-metolachlor more strongly, reducing its availability for transport processes like leaching and runoff. scielo.br The soil organic carbon partition coefficient (Koc) for S-metolachlor is approximately 200 mL/g. researchgate.net Due to its moderate water solubility and this Koc value, S-metolachlor is generally considered to have weak to moderate leaching potential. scielo.brresearchgate.net

Interactive Data Table: Soil Sorption Coefficients of Herbicidal Components

| Compound | Sorption Coefficient | Value Range | Primary Influencing Factors |

| Terbuthylazine | Koc (mL/g) | 151 - 514 nih.gov | Organic matter content, clay content who.intresearchgate.net |

| Mesotrione | Kd (L/kg) | 0.13 - 5.0 nih.govresearchgate.net | Soil pH, organic carbon content nih.govresearchgate.net |

| Koc (mL/g) | 16.5 - 390 epa.gov | ||

| S-metolachlor | Koc (mL/g) | ~200 researchgate.net | Organic matter content, clay content scielo.brscite.ai |

Leaching Potential and Groundwater Contamination Pathways

Leaching is the downward movement of pesticides through the soil profile with infiltrating water, which can lead to the contamination of groundwater resources. The potential for a herbicide to leach is inversely related to its sorption in soil and is influenced by its persistence, the amount and timing of rainfall or irrigation, and the soil's permeability.

Terbuthylazine is considered to have relatively high mobility in soil, which, combined with moderate to high persistence, suggests a potential for leaching. Its mobility is, however, highly dependent on the soil type. who.int Monitoring data from various regions have shown the presence of terbuthylazine and its primary metabolite, desethyl-terbuthylazine (DET), in groundwater, sometimes at concentrations exceeding drinking water standards.

The leaching of mesotrione can range from low to very high depending on the soil characteristics. mdpi.com Its mobility is significantly increased in soils with higher pH, where it exists in its more soluble anionic form. mdpi.com In sandy and loamy sand soils, which have low organic matter and are highly permeable, a significant percentage of applied mesotrione can leach through the soil profile. mdpi.com One study found that in such soils, over 80% of the applied mesotrione was found in the leachate. mdpi.com The degradates of mesotrione are also mobile and have the potential to reach groundwater. epa.gov However, terrestrial field dissipation studies have also shown half-lives of 2 to 14 days with no residues found below a depth of 6 inches, suggesting that under certain conditions, degradation can mitigate leaching. epa.gov

S-metolachlor is known to leach through soil into groundwater, particularly in areas with permeable soils and shallow water tables. epa.gov Its detection, along with its degradates ethanesulfonic acid (ESA) and oxanilic acid (OA), in groundwater is a documented concern. global-agriculture.comca.govca.gov The parent compound and its degradates have been frequently detected in groundwater in various agricultural regions. ca.govepa.gov The mobility of S-metolachlor can range from moderate to high depending on the soil characteristics. epa.gov

Surface Water Runoff and Aquatic Distribution

Surface runoff, the movement of pesticides over the soil surface with rainwater or irrigation water, is a primary pathway for the contamination of surface water bodies such as streams, rivers, and lakes. Runoff can occur with the pesticide dissolved in the water or adsorbed to eroded soil particles.

Terbuthylazine and its metabolite DET have been detected in surface waters, indicating that runoff from treated fields is a significant transport pathway. Due to its persistence under most aquatic conditions, terbuthylazine that enters surface water can remain for extended periods. epa.gov It degrades very slowly under aerobic aquatic conditions. epa.gov

Mesotrione has a high potential for runoff for several weeks after application, especially from poorly draining soils and soils with shallow water tables. epa.gov It can be transported by rainwater into surface waters. nih.gov Once in the aquatic environment, mesotrione is stable to hydrolysis but can dissipate through aerobic and anaerobic metabolism. epa.gov

S-metolachlor can be transported to surface water through runoff, either dissolved in water or adsorbed to eroded soil particles. scielo.br The first rainfall event after application is often highly correlated with the amount of herbicide lost from the treated area. scielo.br The shorter the interval between application and a significant rainfall event, the greater the potential for runoff. scielo.br S-metolachlor and its degradates are frequently detected in surface waters in agricultural watersheds. epa.govhealth.state.mn.us Management practices such as maintaining vegetative buffer strips between treated areas and water bodies can help reduce the amount of S-metolachlor entering surface waters via runoff. epa.gov

Interactive Data Table: Factors Influencing Surface Water Contamination

| Herbicidal Component | Key Runoff Factors | Aquatic Persistence |

| Terbuthylazine | Soil type, rainfall timing | Stable to hydrolysis, slow aerobic aquatic degradation epa.govepa.gov |

| Mesotrione | Poorly draining soils, shallow water tables, post-application rainfall epa.gov | Stable to hydrolysis, rapid aquatic metabolism epa.gov |

| S-metolachlor | Rainfall intensity and timing after application, soil management practices scielo.br | Detected frequently in surface waters epa.govhealth.state.mn.us |

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a substance evaporates from a solid or liquid state and enters the atmosphere. For pesticides, this can be a route of off-site transport and deposition. The potential for volatilization is related to a compound's vapor pressure and its Henry's Law constant.

The volatilization of terbuthylazine from moist soil surfaces is not considered a significant environmental fate process. nih.gov This is due to its low Henry's Law constant of 2.3 x 10⁻⁸ atm-cu m/mole. nih.gov Soil volatilization studies have shown that only a very small percentage (0.26-0.65%) of applied terbuthylazine volatilizes over a period of 32 to 36 days. nih.gov Once in the vapor phase in the atmosphere, terbuthylazine is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 35 hours. nih.gov

Mesotrione is not expected to volatilize significantly. epa.gov Its vapor pressure is considered too low for it to readily move from a surface into the air following application. maine.gov

S-metolachlor exhibits a relatively low Henry's Law constant (2.4 x 10⁻⁷ atm m³/mole at 25°C) and vapor pressure (1.73 x 10⁻⁵ Pa at 20°C), which suggests a low potential for volatilization under field conditions. researchgate.net

Biotransformation and Degradation Pathways in Environmental Systems

Microbial Degradation Mechanisms

Microbial activity is a significant factor in the breakdown of both Chlortoluron and Mecoprop in soil and water environments.

N-Demethylation and Ring-Methyl Hydroxylation of Chlortoluron

Chlortoluron, a phenylurea herbicide, undergoes microbial degradation primarily through two main pathways: N-demethylation and ring-methyl oxidation reactions. nih.gov N-demethylation involves the removal of methyl groups from the nitrogen atom of the urea (B33335) side chain. nih.govwho.int This process yields metabolites such as 3-(3-chloro-p-tolyl)-1-methylurea. who.int Ring-methyl oxidation, on the other hand, involves the hydroxylation of the methyl group attached to the phenyl ring. nih.gov

Research indicates that the dominant degradation pathway can vary depending on the organism or plant species. For instance, ring-methyl oxidation was found to be the major degradation route in wheat and barley, contributing to their resistance to Chlortoluron because the products of this pathway are nonphytotoxic. nih.gov In contrast, N-demethylation was the primary metabolic route in susceptible cereal weeds like Avena fatua, Alopecurus myosuroides, and Lolium perenne, as well as in resistant cotton. nih.gov Studies have identified monomethyl chlortoluron as a metabolite with a half-life of approximately 8 weeks in soil. cabidigitallibrary.org Further degradation of monomethyl chlortoluron can lead to the formation of 3-chloro-4-methylphenylurea and subsequently 3-chloro-4-methylaniline, although the aniline (B41778) is rapidly degraded in soil with a short half-life of 1-2 days. cabidigitallibrary.org

Aerobic and Anaerobic Degradation of Mecoprop

Mecoprop (MCPP) is subject to biodegradation by microorganisms, and this process can occur under both aerobic and anaerobic conditions. geoscienceworld.org Aerobic degradation of Mecoprop in topsoil is commonly observed and can be relatively rapid, with reported half-lives typically less than 25 days. geoscienceworld.orgbeyondpesticides.org Studies using aerobic microcosms have shown rapid degradation of Mecoprop, with concentrations falling below detection limits within 10 days after a short lag period. geoscienceworld.org

Under anaerobic conditions, the degradation of Mecoprop can be more variable and is often reported as being persistent in some anaerobic environments. geoscienceworld.orgresearchgate.net However, biodegradation has been observed in specific anaerobic redox zones, such as iron-, manganese-, and nitrate-reducing conditions, but not in sulphate-reducing or methanogenic zones. geoscienceworld.orgnih.gov Enantioselectivity has been observed in the anaerobic degradation of Mecoprop, with the (R)-enantiomer showing degradation under nitrate-reducing conditions, while the (S)-enantiomer did not degrade in these specific microcosms. nih.gov Aerobic degradation of racemic Mecoprop mixtures by activated sludge has also shown enantioselective behavior, with the (S)-enantiomer being preferentially degraded. scispace.com

Data on aerobic degradation rates of Mecoprop in soil show variability based on temperature and moisture content. For example, estimated half-lives in sandy loam soil at 50% water holding capacity ranged from 3 days at 20°C to 20 days at 5°C. chemicalbook.comresearchgate.net In dry and flooded soil at 20°C, half-lives increased to 10 and 15 days, respectively. chemicalbook.comresearchgate.net

Abiotic Transformation Processes

In addition to microbial activity, abiotic processes such as photolysis and hydrolysis can contribute to the transformation and degradation of Chlortoluron and Mecoprop in the environment.

Photolysis in Aqueous and Surface Environments

Photolysis, the degradation of compounds by light, can occur for both Chlortoluron and Mecoprop in aquatic and surface environments. Chlortoluron is degraded by photolysis in water. who.intwho.int Laboratory studies have reported half-lives for Chlortoluron in water under artificial light at 22°C to be over 200 days across a pH range of 5 to 9. who.intwho.int However, degradation in river and pond water (containing 1% sediment) showed shorter half-lives of approximately 120 and 80 days, respectively. who.intwho.int Photolysis can proceed via N-demethylation, yielding metabolites like 3-(3-chloro-p-tolyl)-1-methylurea. who.intwho.int Nitrate in natural water can induce the photodegradation of Chlortoluron, influencing the kinetics and the formation of byproducts, including nitro-derivatives of the phenyl ring. nih.gov

Mecoprop can also undergo direct photolysis in water, particularly due to its absorption of UV light. wfduk.org Studies on the aqueous phototransformation of Mecoprop-P under artificial light have shown degradation, with CO2 production accounting for about 10% of the radioactivity and volatile organic compounds for 11%. oekotoxzentrum.ch Re-evaluation suggests that aqueous photolysis of Mecoprop-P can be relatively rapid in natural sunlight, with estimated half-lives ranging from 3.39 to 4.65 days. oekotoxzentrum.ch The main photolysis product from Mecoprop can be 2-(4-hydroxy-2-methylphenoxy)propanoic acid. researchgate.net The photo-transformation of Mecoprop can be pH-dependent and may involve heterolytic photohydrolysis. researchgate.net

Hydrolysis and Chemical Stability

Hydrolysis, the cleavage of a molecule by reaction with water, is generally not considered a significant degradation mechanism for either Chlortoluron or Mecoprop under typical environmental conditions. Chlortoluron is reported to be stable under normal conditions in neutral media and is hydrolyzed only by strong acids and alkalis. nih.gov Chemical hydrolysis is not a significant degradation mechanism for Chlortoluron in water. who.intwho.int

Mecoprop is also reported to be stable to hydrolysis, heat, reduction, and atmospheric oxidation. chemicalbook.comservice.gov.ukorst.edu Studies have shown Mecoprop to be hydrolytically stable at temperatures up to 70°C for 8 days and at 25°C for 31 days across a pH range of 5 to 9. wfduk.orgoekotoxzentrum.ch The high dissociation constant (pKa) of Mecoprop (approximately 3.5) indicates that the molecule will be mostly ionized in solution at environmentally relevant pH values greater than 3.5. service.gov.uk

Persistence and Half-Life Determination in Diverse Environmental Compartments

The persistence of Chlortoluron and Mecoprop varies depending on the environmental compartment (soil, water, sediment) and prevailing conditions such as temperature, moisture, and microbial activity.

Chlortoluron is considered moderately persistent in soil but tends not to be persistent in water due to photolysis. herts.ac.uk In laboratory studies, the degradation rate of Chlortoluron in soil is slow, following first-order kinetics, with estimated half-lives in loamy sand, organic, and peat soil being several months. who.int Increasing the temperature from 25°C to 35°C nearly tripled the degradation rates in laboratory settings. who.int Under field conditions, Chlortoluron appears to degrade faster, with reported half-lives of 30–40 days in the 0–5 cm soil layer when applied in spring. who.int Dissipation was slower with autumn application. who.int Reported laboratory half-lives for Chlortoluron in soil range from 28 to 70 days at temperatures between 15°C and 25°C. researchgate.net Field half-lives have been estimated between 28.4 and 33.4 days in different years. researchgate.net

Mecoprop readily biodegrades in soil, with reported half-lives generally ranging from 3 to 21 days in topsoil under aerobic conditions. beyondpesticides.orgwfduk.org However, slower degradation has been observed under some conditions. geoscienceworld.org The rate of degradation in topsoil seems to be minimally affected by application rate, acclimation, or organic carbon content, but is dependent on concentration, temperature, moisture content, redox conditions, and depth. geoscienceworld.org In subsurface soil and aquifer sediments, Mecoprop can be significantly more persistent. geoscienceworld.orgwfduk.org Half-lives in aquifer sediment have been reported to vary from 265 to 1624 days. wfduk.org In unsaturated zone chalk, sandstone, or limestone, no degradation was observed over 200 days. wfduk.org Mecoprop is not expected to persist in surface waters but has been identified as a potential concern in groundwater due to its mobility and persistence in deeper anaerobic zones. wfduk.org

Here are some data tables summarizing half-life information:

Table 1: Estimated Half-Lives of Chlortoluron in Environmental Compartments

| Environmental Compartment | Conditions | Estimated Half-Life | Source |

| Water | pH 5, 7, 9 at 22°C (artificial light) | >200 days | who.intwho.int |

| River water | Containing 1% sediment | ~120 days | who.intwho.int |

| Pond water | Containing 1% sediment | ~80 days | who.intwho.int |

| Soil (Laboratory) | Loamy sand, organic, peat soil | Several months | who.int |

| Soil (Laboratory) | 15-25°C | 28-70 days | researchgate.net |

| Soil (Field) | 0-5 cm layer, spring application | 30-40 days | who.int |

| Soil (Field) | Various years | 28.4-33.4 days | researchgate.net |

| Soil (Laboratory) | 28°C, 40% water content | 20.6 days | researchgate.net |

| Soil (Laboratory) | 28°C, 20% water content | 33.16 days | researchgate.net |

| Soil (Laboratory) | 20°C, 40% water content | 27.76 days | researchgate.net |

| Soil (Laboratory) | 20°C, 20% water content | 39.85 days | researchgate.net |

| Soil (Laboratory) | 10°C, 40% water content | 32.27 days | researchgate.net |

| Soil (Laboratory) | 10°C, 20% water content | 45.7 days | researchgate.net |

Table 2: Estimated Half-Lives of Mecoprop in Environmental Compartments

| Environmental Compartment | Conditions | Estimated Half-Life | Source |

| Soil (Aerobic Topsoil) | General range | 3-21 days | beyondpesticides.orgwfduk.org |

| Soil (Aerobic Topsoil) | Typically less than | 25 days | geoscienceworld.org |

| Soil (Sandy loam) | 20°C, 50% water holding capacity | 3 days | chemicalbook.comresearchgate.net |

| Soil (Sandy loam) | 10°C, 50% water holding capacity | 12 days | chemicalbook.comresearchgate.net |

| Soil (Sandy loam) | 5°C, 50% water holding capacity | 20 days | chemicalbook.comresearchgate.net |

| Soil (Sandy loam) | 20°C, dry (25% water holding capacity) | 10 days | chemicalbook.comresearchgate.net |

| Soil (Sandy loam) | 20°C, flooded (200% water holding capacity) | 15 days | chemicalbook.comresearchgate.net |

| Soil (Saskatchewan soils) | 20 ± 1°C, 85% field capacity moisture | ~8 days | researchgate.net |

| Soil (Subsurface, 66-99cm) | 10°C, 0.05 mg/kg concentration | 34 days | researchgate.net |

| Soil (Subsurface, 33-66cm) | 10°C, 0.05 mg/kg concentration | 70 days | researchgate.net |

| Soil (Subsurface, 0-33cm) | 10°C, 0.05 mg/kg concentration | 7 days | researchgate.net |

| Aquifer sediment | Varied | 265-1624 days | wfduk.org |

| Water (Natural sunlight) | Aqueous photolysis of Mecoprop-P (estimated) | 3.39-4.65 days | oekotoxzentrum.ch |

| Water (Artificial light) | Aqueous photolysis of Mecoprop-P (pH 5, 7, 9) | 5.13-7.04 days | oekotoxzentrum.ch |

Molecular Basis of Herbicide Selectivity and Resistance Development

Differential Metabolism as a Basis for Crop Selectivity

Differential metabolism is a primary mechanism underlying the selective action of many herbicides. scielo.brwiserpub.comunl.edu Tolerant plants, typically crops, possess enzymatic systems capable of rapidly detoxifying the herbicide into less phytotoxic or inactive compounds before it reaches or effectively inhibits its target site. scielo.brunl.edu Susceptible weeds, on the other hand, either lack these metabolic pathways or metabolize the herbicide at a much slower rate, leading to the accumulation of the active compound to lethal levels. scielo.brresearchgate.net

This metabolic detoxification often involves a series of enzymatic reactions, including oxidation, reduction, hydrolysis, and conjugation. unl.edu For instance, cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs) are key enzyme families involved in the metabolism of a wide range of herbicides. plos.orguni-goettingen.de CYP450s often catalyze the initial phase I reactions, such as hydroxylation or dealkylation, which can inactivate the herbicide or create a site for further conjugation. frontiersin.org GSTs typically catalyze phase II reactions, conjugating the herbicide or its metabolites with glutathione, increasing their water solubility and facilitating their sequestration or further degradation. uni-goettingen.deresearchgate.net

The selectivity of Chlorotoluron, a substituted urea (B33335) herbicide found in "Lumeton forte," is partly attributed to differential metabolism in tolerant cereal crops like wheat and barley. These crops can detoxify Chlorotoluron through ring-methyl oxidation, rendering it non-phytotoxic. nih.gov In contrast, susceptible weeds metabolize Chlorotoluron primarily through N-demethylation, producing metabolites that can retain considerable phytotoxicity. nih.gov

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs when alterations in the herbicide's molecular target site reduce the herbicide's ability to bind and exert its inhibitory effect. dpird.wa.gov.augrowiwm.org These alterations are typically caused by genetic mutations in the gene encoding the target protein. nih.govmdpi.comunl.edu

Point Mutations in Photosystem II Components (Chlortoluron Resistance)

Chlorotoluron, like other urea and triazine herbicides, inhibits photosynthesis by binding to the D1 protein in the Photosystem II (PSII) complex, disrupting electron transport. nih.govresearchgate.net Resistance to PSII inhibitors is frequently conferred by point mutations in the psbA gene, which encodes the D1 protein. unl.edunih.govfrontiersin.org These mutations lead to amino acid substitutions in or near the herbicide binding site on the D1 protein, reducing the herbicide's affinity for its target. unl.edunih.gov

A well-documented example is the Ser264 to Gly substitution in the D1 protein, which confers resistance to symmetrical triazine herbicides. unl.edunih.gov Other mutations in the psbA gene can lead to resistance to different PSII inhibitors, including phenylurea herbicides like Chlorotoluron. unl.eduresearchgate.net These mutations alter the shape of the binding pocket, preventing or reducing the effective binding of the herbicide while often allowing the native electron transport process to continue, albeit sometimes with a fitness penalty to the plant. unl.edufrontiersin.org

Alterations in Auxin Receptor Binding Proteins (Mecoprop Resistance)

Mecoprop is a synthetic auxin herbicide that mimics the action of natural plant hormones, disrupting growth and development processes. nih.govscielo.br Synthetic auxins bind to auxin receptor proteins, primarily the TIR1/AFB F-box proteins, which are part of an SCF ubiquitin ligase complex. nih.govscielo.brtandfonline.com This binding promotes the degradation of Aux/IAA repressor proteins, leading to the activation of auxin-responsive genes and uncontrolled growth. tandfonline.com

Resistance to synthetic auxin herbicides can arise from alterations in these auxin receptor binding proteins or other components of the auxin signaling pathway. nih.govscielo.br Mutations that reduce the binding affinity of the herbicide to the TIR1/AFB receptors or alter the interaction with Aux/IAA proteins can confer resistance. nih.govscielo.brscielo.br While target-site resistance to auxinic herbicides was initially considered difficult to evolve, mutations in AFB proteins have been shown to confer resistance to specific classes of synthetic auxins. nih.govscielo.brtandfonline.com Changes in other auxin-binding proteins or downstream signaling components could also potentially contribute to resistance. nih.govbioone.org

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site or mitigate its effects without directly altering the target protein itself. dpird.wa.gov.augrowiwm.org NTSR is often more complex than TSR and can confer resistance to herbicides with different modes of action (cross-resistance or multiple resistance). dpird.wa.gov.aunih.gov

Enhanced Xenobiotic Detoxification (e.g., Cytochrome P450 Monooxygenases, Glutathione S-Transferases)

Enhanced metabolic detoxification is a major NTSR mechanism. nih.govingentaconnect.com As discussed in the context of selectivity, enzymes like CYP450s and GSTs play a crucial role in breaking down or conjugating herbicides. plos.orguni-goettingen.de In resistant weeds, the expression or activity of these enzymes can be elevated, leading to a faster rate of herbicide metabolism compared to susceptible plants. plos.orguni-goettingen.deresearchgate.net This enhanced detoxification reduces the concentration of the active herbicide within the plant tissues, preventing it from reaching a lethal level at the target site. nih.gov

Resistance mediated by enhanced metabolism can be conferred by the overexpression of genes encoding detoxification enzymes, often due to gene amplification or changes in regulatory regions. plos.orguni-goettingen.de This type of resistance can provide broad-spectrum resistance to multiple herbicides that are substrates for the same detoxification pathways, even if they have different target sites. nih.govingentaconnect.com

Reduced Herbicide Uptake or Translocation Efficiencies

Another NTSR mechanism involves reduced herbicide uptake by the plant or impaired translocation of the herbicide to its site of action. dpird.wa.gov.aunih.govoup.com Changes in leaf surface properties (e.g., cuticle thickness, waxiness) can affect herbicide absorption. k-state.edu Once inside the plant, reduced translocation can occur due to altered transport mechanisms, sequestration of the herbicide in vacuoles or other cellular compartments, or reduced loading into the phloem or xylem. nih.govoup.com

While often considered accessory mechanisms, reduced uptake and translocation can significantly contribute to herbicide resistance, particularly in combination with other mechanisms. ucanr.edu For some herbicides, like glyphosate (B1671968), reduced translocation to the growing points has been identified as a key resistance mechanism in certain weed species. nih.govucanr.edu The precise molecular basis for reduced uptake and translocation is still being elucidated for many cases, but it can involve alterations in transporter proteins or changes in cellular compartmentalization. bioone.orgoup.com

Compartmentalization and Sequestration within Plant Tissues

Compartmentalization and sequestration represent a significant non-target-site resistance mechanism in plants. ucanr.edunih.govpesticidestewardship.orgnih.govscispace.comgoogle.comncl.ac.ukscielo.brresearchgate.netfrontiersin.org This mechanism involves the physical separation of herbicides or their toxic metabolites from their intended cellular target sites, thereby preventing or reducing their phytotoxic effects. nih.govpesticidestewardship.orgscispace.com Plants can restrict the movement of foreign compounds, such as herbicides, within their cells or tissues, effectively preventing these compounds from reaching metabolically active regions where they would exert harmful effects. nih.govpesticidestewardship.org

One common way this occurs is through the transport and storage of herbicides or their detoxified metabolites into specific cellular compartments, most notably the vacuole. nih.govnih.govscispace.comncl.ac.ukresearchgate.net The vacuole serves as a storage site for various substances, including xenobiotics and their conjugates. nih.govnih.govscispace.comresearchgate.net Following metabolic detoxification, which often involves processes like oxidation, reduction, hydrolysis, and conjugation mediated by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, the resulting less toxic or inactive metabolites can be actively transported into the vacuole. nih.govnih.govncl.ac.ukresearchgate.net This vacuolar sequestration effectively removes the herbicide or its active forms from the cytoplasm and organelles where the target sites are located. nih.govnih.govscispace.comfrontiersin.org

Another form of compartmentalization can involve the binding of herbicides or their metabolites to cell wall components, forming insoluble residues. nih.govnih.gov This binding can also limit the mobility and bioavailability of the herbicide within the plant. nih.govnih.gov

Evolutionary Dynamics of Herbicide Resistance in Weed Populations

The evolution of herbicide resistance in weed populations is a classic example of rapid adaptation driven by strong selection pressure. mdpi.comcambridge.orgnih.goverudit.orgtaylorfrancis.comadas.co.ukfao.orgontario.cacroplife.org.au Repeated application of herbicides, including those found in "this compound," exerts intense selection pressure on weed populations, favoring individuals that possess traits allowing them to survive and reproduce in the presence of the herbicide. mdpi.comerudit.orgontario.cacroplife.org.au Over time, the frequency of these resistant individuals increases within the population, potentially leading to control failures. mdpi.comadas.co.ukontario.ca

Several factors influence the rate and pattern of herbicide resistance evolution in weed populations. These include:

Selection Pressure: The intensity and frequency of herbicide application are primary drivers. mdpi.comerudit.orgadas.co.ukontario.cacroplife.org.au Repeated use of herbicides with the same mode of action, such as the continued use of a product containing Chlortoluron or Mecoprop, significantly increases the likelihood of selecting for resistant biotypes. mdpi.comontario.cacroplife.org.au

Initial Frequency of Resistant Individuals: Even in populations never exposed to a specific herbicide, there may be a low frequency of naturally occurring resistant individuals due to spontaneous mutations. erudit.orgfao.orgcroplife.org.au A higher initial frequency of these resistant alleles can lead to faster resistance evolution once selection pressure is applied. erudit.orgfao.org

Genetic Variability: Weed populations with higher levels of genetic diversity are more likely to contain individuals with pre-existing resistance mechanisms or the potential to develop them through mutation. erudit.orgcroplife.org.au

Mutation Rate: Spontaneous gene mutations can give rise to new resistance alleles. erudit.org While mutation rates are generally low, the large population sizes and high fecundity of many weed species increase the probability of resistant mutants appearing. erudit.org

Gene Flow: The movement of pollen or seeds from resistant populations to susceptible ones can introduce resistance alleles into new areas, facilitating the spread of resistance. mdpi.comerudit.org

Weed Biology: Traits such as high seed production and the longevity of seeds in the soil seed bank can influence the dynamics of resistance evolution. mdpi.comfao.orgcroplife.org.au

Studies on weed species like Lolium rigidum (rigid ryegrass) and Alopecurus myosuroides (black-grass) have demonstrated the evolution of resistance to herbicides, including Chlortoluron, over time due to repeated selection pressure. mdpi.commdpi.comadas.co.ukuliege.becsic.es The continuous use of herbicides has led to an increase in the frequency and level of resistance in these populations. adas.co.ukcsic.es Resistance to Mecoprop has also been observed in weed species such as Stellaria media (common chickweed) and Amaranthus powellii (green pigweed). hracglobal.comoup.comresearchgate.net

The evolution of herbicide resistance is an ongoing process that necessitates the implementation of integrated weed management strategies to delay its onset and mitigate its impact. mdpi.comcambridge.orgnih.govtaylorfrancis.comfao.org

Advanced Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in environmental analysis for separating analytes from complex sample matrices before detection. This is crucial for analyzing mixtures like Lumeton forte, allowing for the individual components, Chlorotoluron and Mecoprop, to be resolved and subsequently analyzed without interference.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantitative analysis of non-volatile and semi-volatile organic compounds, including many pesticides and herbicides gmi-inc.comuhplcs.comhplcvials.comaijirenvial.com. Given the properties of Chlorotoluron (a phenylurea herbicide with relatively low volatility nih.gov) and Mecoprop (a phenoxy herbicide, typically analyzed by LC), HPLC is a highly suitable technique for their analysis in environmental samples such as water and soil extracts gmi-inc.comhplcvials.comaijirenvial.com.

In HPLC, the sample is injected into a liquid mobile phase that is pumped through a stationary phase packed in a column. The separation of analytes is based on their differential interactions with the stationary and mobile phases, driven by principles such as polarity, hydrophobicity, or ion exchange. For the analysis of Chlorotoluron and Mecoprop, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water and organic solvents like methanol (B129727) or acetonitrile) gmi-inc.comuhplcs.comhplcvials.com.

Quantitative analysis using HPLC involves establishing a calibration curve by analyzing standards of known concentrations of Chlorotoluron and Mecoprop. The concentration of each compound in an environmental sample is then determined by comparing the peak area or height in the sample chromatogram to the calibration curve. Various detectors can be coupled with HPLC, including UV-Vis detectors (common for compounds with chromophores like Chlorotoluron and Mecoprop), fluorescence detectors, and mass spectrometers gmi-inc.comhplcvials.com.

An illustrative example of HPLC parameters for the analysis of this compound components could involve a C18 column, a mobile phase gradient starting with a high percentage of water and transitioning to a higher percentage of organic solvent, and detection at a specific UV wavelength where both compounds absorb.

| Parameter | Value |

| Column Type | C18 Reversed-Phase |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis (e.g., 230-250 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30 - 40 °C |

Table 1: Illustrative HPLC Parameters for this compound Component Analysis

Detailed research findings in environmental monitoring using HPLC often involve method validation studies demonstrating linearity, sensitivity (limit of detection and quantification), accuracy (recovery from spiked samples), and precision (repeatability and reproducibility) for Chlorotoluron and Mecoprop in various environmental matrices gmi-inc.comhplcvials.comaijirenvial.com.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds that are thermally stable alwsci.comazolifesciences.comlabcompare.compharmacyjournal.org. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a heated column coated with a stationary phase. Separation occurs based on the partitioning of analytes between the gas mobile phase and the stationary phase, influenced by their boiling points and interactions with the stationary phase alwsci.comazolifesciences.compharmacyjournal.org.

While Chlorotoluron has a relatively low vapor pressure nih.gov, making HPLC generally more suitable, GC can be applied for the analysis of more volatile transformation products or metabolites of this compound components that might be present in environmental samples. Sample preparation techniques like solid-phase microextraction (SPME) or purge-and-trap can be used to concentrate volatile analytes before GC injection. alwsci.comazolifesciences.comlabcompare.compharmacyjournal.org.

GC is often coupled with highly sensitive detectors such as Flame Ionization Detectors (FID) or Electron Capture Detectors (ECD), or more commonly, with Mass Spectrometry (GC-MS) for enhanced identification and quantification alwsci.comazolifesciences.comlabcompare.com.

An illustrative GC method for potential volatile metabolites might involve a capillary column with a suitable stationary phase (e.g., a slightly polar or non-polar phase) and a temperature program to elute compounds based on their boiling points.

| Parameter | Value |

| Column Type | Capillary (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1 - 2 mL/min |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature | Programmed (e.g., 50°C to 300°C) |

| Detection | FID or GC-MS |

Table 2: Illustrative GC Parameters for Volatile Metabolite Analysis

Research using GC in environmental monitoring focuses on identifying and quantifying volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), which could include certain degradation products of herbicides alwsci.comazolifesciences.comlabcompare.compharmacyjournal.org.

Ultra-Performance Liquid Chromatography (UPLC) in Multi-Residue Profiling

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (< 2 µm) and operates at higher pressures waters.comijsrtjournal.comcreative-proteomics.comwisdomlib.orgijsrtjournal.com. This results in faster separations, improved resolution, and increased sensitivity compared to conventional HPLC waters.comijsrtjournal.comcreative-proteomics.comwisdomlib.orgijsrtjournal.com. UPLC is particularly valuable in multi-residue profiling, where numerous contaminants need to be analyzed simultaneously in a single run waters.comcreative-proteomics.comijsrtjournal.com.

For the analysis of this compound components and potentially other co-occurring pesticides or environmental contaminants, UPLC offers significant advantages in terms of throughput and chromatographic peak capacity waters.comcreative-proteomics.comwisdomlib.orgijsrtjournal.com. This is especially important when monitoring a wide range of potential pollutants in environmental samples.

UPLC systems are typically coupled with sensitive detectors, most commonly mass spectrometers (UPLC-MS or UPLC-MS/MS), to leverage the enhanced separation power with highly selective and sensitive detection waters.comijsrtjournal.comcreative-proteomics.comwisdomlib.orgijsrtjournal.com.

An illustrative UPLC method for multi-residue profiling including Chlorotoluron and Mecoprop would involve a sub-2 µm particle size column and a fast gradient elution program.

| Parameter | Value |

| Column Type | C18 (sub-2 µm particle size) |

| Mobile Phase A | Water (with buffer or additive) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV-Vis or UPLC-MS/MS |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 40 - 60 °C |

Table 3: Illustrative UPLC Parameters for Multi-Residue Profiling

Research findings utilizing UPLC in environmental analysis often highlight its ability to achieve rapid and high-resolution separation of complex mixtures of pesticides, pharmaceuticals, and other emerging contaminants in various environmental matrices waters.comcreative-proteomics.comwisdomlib.orgijsrtjournal.com.

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing detailed information about the molecular weight and structure of analytes mdpi.comnih.govazooptics.comlongdom.orglongdom.org. When coupled with chromatographic separation techniques (GC-MS, LC-MS, UPLC-MS), MS becomes an indispensable tool for the identification and quantification of environmental contaminants, including the components of this compound labcompare.commdpi.comnih.govazooptics.comlongdom.orgunivie.ac.atmdpi.com.

MS detection provides high sensitivity and selectivity, allowing for the analysis of target compounds even in complex environmental matrices where chromatographic separation alone might not be sufficient labcompare.commdpi.comnih.govazooptics.comlongdom.org.

Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically using instruments like triple quadrupoles (QqQ) mdpi.comhelsinki.fispectroscopyonline.comnih.gov. In MS/MS, a precursor ion (usually the protonated or deprotonated molecule of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer mdpi.comhelsinki.fispectroscopyonline.comnih.gov.

This process provides highly specific fragmentation patterns that serve as a unique fingerprint for the analyte, significantly enhancing confidence in identification and enabling highly selective quantification in complex samples mdpi.comhelsinki.fispectroscopyonline.comnih.gov. MS/MS is particularly valuable for trace analysis, allowing for the detection and quantification of compounds like Chlorotoluron and Mecoprop at very low concentrations in environmental matrices, minimizing interference from co-extractives mdpi.comhelsinki.fispectroscopyonline.comnih.gov.

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes in MS/MS are commonly used for targeted quantitative analysis. This involves monitoring specific precursor-to-product ion transitions that are unique to the target analytes (Chlorotoluron and Mecoprop), providing excellent sensitivity and selectivity mdpi.comhelsinki.fispectroscopyonline.comnih.gov.

An illustrative example of MS/MS transitions for Chlorotoluron and Mecoprop would involve identifying characteristic fragment ions produced upon collision-induced dissociation of their respective precursor ions.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Chlorotoluron | [M+H]⁺ or [M-H]⁻ | Characteristic fragment A | Characteristic fragment B |

| Mecoprop | [M+H]⁺ or [M-H]⁻ | Characteristic fragment C | Characteristic fragment D |

Table 4: Illustrative MS/MS Transitions for this compound Components

Detailed research findings using MS/MS in environmental trace analysis demonstrate its effectiveness in quantifying pesticides, pharmaceuticals, and other contaminants in various matrices like water, soil, and biota at sub-ppb or ppt (B1677978) levels mdpi.comhelsinki.fispectroscopyonline.comnih.gov.

High-Resolution Mass Spectrometry for Metabolite Elucidation

High-Resolution Mass Spectrometry (HRMS), often employing instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with mass errors in the low parts per million (ppm) range mdpi.comlongdom.orgunivie.ac.atspectroscopyonline.comnih.govacs.org. This high mass accuracy allows for the determination of the elemental composition of ions, which is crucial for the identification of unknown compounds, including transformation products and metabolites of environmental contaminants like Chlorotoluron and Mecoprop mdpi.comunivie.ac.atspectroscopyonline.comnih.govacs.org.

HRMS is particularly powerful for non-target screening and suspect screening workflows in environmental research mdpi.comspectroscopyonline.comacs.org. Non-target screening involves acquiring full-scan HRMS data to detect all detectable ions in a sample, followed by retrospective data analysis to identify unexpected contaminants or transformation products based on their accurate mass and isotopic patterns mdpi.comspectroscopyonline.comacs.org. Suspect screening involves searching for a predefined list of potential contaminants or metabolites based on their accurate masses mdpi.comspectroscopyonline.comacs.org.

Coupling HRMS with chromatographic techniques (LC-HRMS or GC-HRMS) provides the necessary separation power to handle complex environmental samples, enabling the detection and identification of a wide range of compounds in a single analysis mdpi.comunivie.ac.atnih.govacs.org.

For the elucidation of this compound metabolites, HRMS can provide the accurate mass of potential transformation products, allowing researchers to propose elemental compositions and potential chemical structures. Further structural information can be obtained using HRMS/MS (tandem MS performed on a high-resolution instrument), which provides accurate mass measurements of fragment ions mdpi.comunivie.ac.atspectroscopyonline.comacs.org.

An illustrative example of HRMS data for a potential metabolite of Chlorotoluron might show an accurate mass corresponding to a modified structure, such as hydroxylation or demethylation.

| Compound (Proposed) | Measured Accurate Mass | Calculated Accurate Mass | Elemental Composition (Proposed) |

| Chlorotoluron Metabolite A | 228.0665 | 228.0663 | C₁₀H₁₃ClN₂O₂ |

| Chlorotoluron Metabolite B | 198.0560 | 198.0558 | C₉H₁₁ClN₂O |

Table 5: Illustrative HRMS Data for Potential Chlorotoluron Metabolites

Research findings using HRMS in environmental analysis have significantly advanced the understanding of the fate and transformation of contaminants by enabling the identification of previously unknown metabolites and degradation products in various environmental compartments mdpi.comunivie.ac.atspectroscopyonline.comnih.govacs.org.

Spectrophotometric and Spectroscopic Techniques for Detection

Spectrophotometric and spectroscopic techniques play a role in the analysis of triazine herbicides like Terbuthylazine (B1195847) and Terbumeton, although often as part of a larger analytical scheme or for specific applications. UV-Vis spectroscopy can be used to confirm the identity of these compounds, particularly after separation from complex environmental matrices. acs.orgnih.gov For instance, the identity of Terbumeton and Terbuthylazine detected in surface water samples has been confirmed using their absorption UV spectra. acs.orgnih.gov

Infrared (IR) spectroscopy can provide structural information. Studies investigating the electrochemical reduction behavior of methoxy (B1213986) triazine herbicides, including Terbumeton, have used IR spectra to identify electrolysis products. tandfonline.comresearchgate.net Thermo-IR-spectroscopy has also been employed to study the adsorption mechanisms of Terbuthylazine in soil, revealing hydrogen bonding interactions with water molecules coordinated to exchangeable metallic cations in clay minerals like montmorillonite. akjournals.com

While direct spectrophotometric quantification in complex environmental samples can be challenging due to potential interferences, these techniques are valuable for confirmation and understanding the chemical behavior of the active components of this compound in the environment.

Electrochemical and Capillary Electrophoresis Methods in Pesticide Analysis

Electrochemical methods offer sensitive approaches for the detection of certain triazine herbicides. Studies have investigated the electrochemical reduction behavior of methoxy triazine herbicides, including Terbumeton, using techniques like differential pulse voltammetry at mercury electrodes in aqueous buffer solutions. tandfonline.comresearchgate.net These studies determined detection limits and proposed reduction mechanisms for these compounds. tandfonline.comresearchgate.net For Terbumeton, a detection limit of 1 x 10⁻⁸ mol L⁻¹ was reported using differential pulse voltammetry in a Britton Robinson buffer at pH 4.0. tandfonline.com Electrochemical techniques, particularly when coupled with other methods, show promise for the determination of triazine derivatives in environmental samples. nih.gov

Capillary electrophoresis (CE) is another powerful separation technique increasingly applied in environmental analysis for pesticides. skku.edunih.gov CE offers high separation efficiency, short analysis times, and low reagent consumption. nih.gov Capillary zone electrophoresis (CZE) has been utilized to separate and determine the ionization constants and isoelectric points of environmentally relevant hydroxytriazines, including hydroxymetabolites of Terbuthylazine. capes.gov.brnih.gov Knowledge of these parameters is important for understanding their behavior and binding in environmental matrices. capes.gov.br

CE can be coupled with various detection methods, including optical and electrochemical detectors, for pesticide residue analysis in environmental matrices. skku.edu While CE coupled with UV-Vis detectors may have lower concentration sensitivity, this can be addressed by incorporating sample pretreatment or on-line preconcentration techniques. nih.gov Research has explored the use of microchip capillary electrophoresis with in-channel electrodes for the electroanalytical detection of triazine herbicides. skku.edu CE has been compared with other techniques like HPLC and enzyme immunoassay for the detection of Terbuthylazine in water, highlighting its potential as an analytical tool. acs.org

The application of CE in environmental monitoring often involves sample preparation techniques such as solid-phase extraction (SPE) to concentrate the target analytes from complex matrices like water and soil before electrophoretic separation. nih.govmdpi.com

Q & A

Q. What strategies are effective for integrating omics data (genomic, proteomic) to elucidate this compound’s polypharmacology?

- Methodological Answer : Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify hub genes/proteins. Use pathway enrichment tools (DAVID, Metascape) to map interactions. Validate with functional assays (e.g., siRNA knockdown) and multi-omics integration platforms (e.g., MixOmics) .

Key Considerations for Experimental Design

- Feasibility : Align hypotheses with available resources (e.g., avoid overly complex omics studies without access to bioinformatics support) .

- Novelty : Prioritize questions addressing understudied mechanisms (e.g., epigenetic modulation) rather than incremental efficacy studies .

- Ethics : Ensure animal/cell models comply with institutional review boards (IRBs) and the 3Rs principle (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.